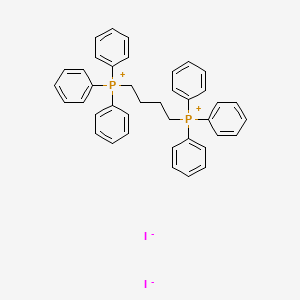
Tetramethylenebis(triphenylphosphonium) diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethylenebis(triphenylphosphonium) diiodide is an organophosphorus compound that features two triphenylphosphonium groups connected by a tetramethylene bridge, with two iodide counterions. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetramethylenebis(triphenylphosphonium) diiodide can be synthesized through the reaction of triphenylphosphine with a suitable alkyl halide, such as 1,4-diiodobutane. The reaction typically involves the following steps:
- Dissolving triphenylphosphine in an appropriate solvent like acetonitrile.
- Adding 1,4-diiodobutane to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tetramethylenebis(triphenylphosphonium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often involving metal catalysts.
Substitution: The iodide ions can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed under mild conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Reduced phosphonium compounds.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Tetramethylenebis(triphenylphosphonium) diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex molecules.
Biology: Employed in studies involving mitochondrial targeting due to its ability to accumulate in mitochondria.
Medicine: Investigated for its potential use in drug delivery systems, especially for targeting cancer cells.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which tetramethylenebis(triphenylphosphonium) diiodide exerts its effects involves its ability to interact with biological membranes and accumulate in mitochondria. The triphenylphosphonium groups facilitate the compound’s uptake into cells, where it can disrupt mitochondrial function, leading to cell death. This property is particularly useful in targeting cancer cells, which have higher mitochondrial activity compared to normal cells.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylenebis(triphenylphosphonium) bromide: Similar structure but with bromide counterions instead of iodide.
Triphenylphosphine: A simpler compound with a single triphenylphosphine group.
Tetraphenylphosphonium chloride: Contains four phenyl groups attached to a single phosphorus atom with chloride counterions.
Uniqueness
Tetramethylenebis(triphenylphosphonium) diiodide is unique due to its tetramethylene bridge, which provides distinct chemical and physical properties compared to other phosphonium salts. This structural feature enhances its ability to participate in specific chemical reactions and makes it a valuable reagent in various applications.
Propiedades
Número CAS |
73790-49-5 |
|---|---|
Fórmula molecular |
C40H38I2P2 |
Peso molecular |
834.5 g/mol |
Nombre IUPAC |
triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;diiodide |
InChI |
InChI=1S/C40H38P2.2HI/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-18,21-32H,19-20,33-34H2;2*1H/q+2;;/p-2 |
Clave InChI |
URQRJFCQBNBVDD-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)[P+](CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



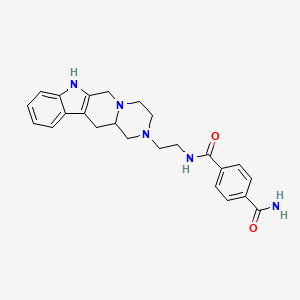
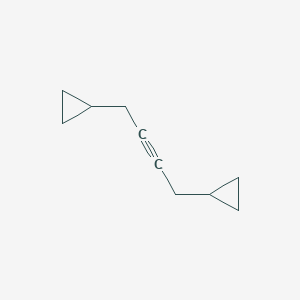
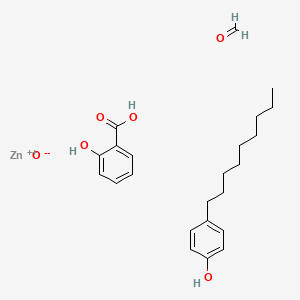
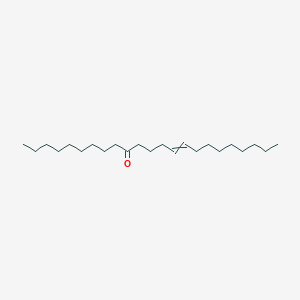
![[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14460718.png)
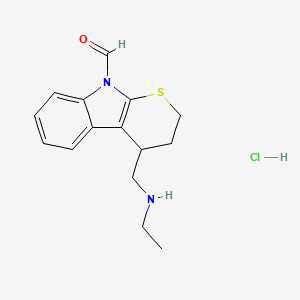
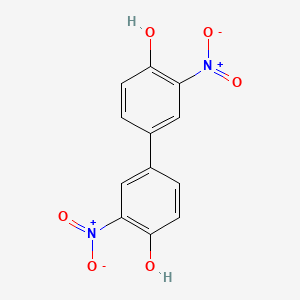
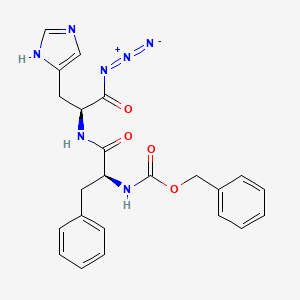
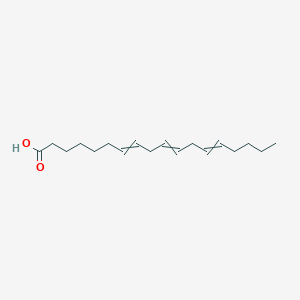
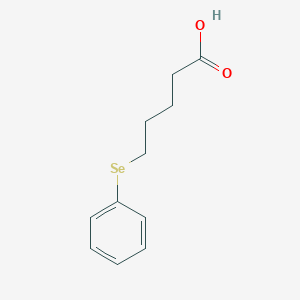

![9,10-Dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B14460758.png)
![diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate](/img/structure/B14460773.png)
